molecular formula C11H10BrClN2O2S B12819078 4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride

4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride

Cat. No.: B12819078
M. Wt: 349.63 g/mol
InChI Key: JFKAPFMTMUHSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate benzenesulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Properties

Molecular Formula

C11H10BrClN2O2S

Molecular Weight

349.63 g/mol

IUPAC Name

4-[2-(4-bromopyrazol-1-yl)ethyl]benzenesulfonyl chloride

InChI

InChI=1S/C11H10BrClN2O2S/c12-10-7-14-15(8-10)6-5-9-1-3-11(4-2-9)18(13,16)17/h1-4,7-8H,5-6H2

InChI Key

JFKAPFMTMUHSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN2C=C(C=N2)Br)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.